3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride
CAS No.: 37781-33-2
Cat. No.: VC21088654
Molecular Formula: C11H10Cl3N
Molecular Weight: 262.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 37781-33-2 |
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Molecular Formula | C11H10Cl3N |
Molecular Weight | 262.6 g/mol |
IUPAC Name | 3-chloro-2-(chloromethyl)-4-methylquinoline;hydrochloride |
Standard InChI | InChI=1S/C11H9Cl2N.ClH/c1-7-8-4-2-3-5-9(8)14-10(6-12)11(7)13;/h2-5H,6H2,1H3;1H |
Standard InChI Key | GPLQWAVBVGCDBW-UHFFFAOYSA-N |
SMILES | CC1=C(C(=NC2=CC=CC=C12)CCl)Cl.Cl |
Canonical SMILES | CC1=C(C(=NC2=CC=CC=C12)CCl)Cl.Cl |
Introduction
Chemical Identity and Physical Properties
3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride, registered under CAS number 37781-33-2, represents an important member of the quinoline family. The compound features a quinoline ring system with specific substitution patterns that contribute to its unique chemical reactivity and potential biological activities.
Structural Characteristics and Identifiers
The compound's chemical structure features a quinoline core with three key substitutions: a chlorine atom at the 3-position, a chloromethyl group at the 2-position, and a methyl group at the 4-position. The molecule exists as a hydrochloride salt, enhancing its stability and solubility in polar solvents.
Table 1: Chemical Identifiers and Basic Properties
Parameter | Value |
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CAS Number | 37781-33-2 |
IUPAC Name | 3-chloro-2-(chloromethyl)-4-methylquinoline hydrochloride |
Molecular Formula | C₁₁H₁₀Cl₃N |
Molecular Weight | 260.99 g/mol |
PubChem CID | 16246596 |
SMILES Notation | CC1=C(C(=NC2=CC=CC=C12)CCl)Cl.Cl |
MDL Number | MFCD07290105 |
Physicochemical Properties
The physical and chemical properties of 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride determine its behavior in various chemical reactions and biological systems, informing its potential applications and handling requirements.
Table 2: Physical and Chemical Properties
Property | Value | Source |
---|---|---|
Physical State | Solid | |
Density | 1.309 g/cm³ | |
Boiling Point | 323.4°C at 760 mmHg | |
Flash Point | 179°C | |
Solubility | Soluble in polar organic solvents | |
Appearance | Crystalline solid |
Synthetic Approaches
The synthesis of 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride can be achieved through several synthetic pathways, with variations in starting materials, reaction conditions, and yields.
General Synthetic Routes
Literature analysis reveals that the synthesis of chloromethyl-substituted quinolines typically involves key reactions such as chloromethylation of pre-formed quinoline scaffolds or construction of the quinoline ring with appropriately positioned functional groups.
Based on synthetic approaches to similar compounds, a potential synthesis route for 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride might involve:
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Formation of the quinoline core structure
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Introduction of chlorine at the 3-position
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Functionalization of the 2-position with a chloromethyl group
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Conversion to the hydrochloride salt
Chemical Reactivity and Reaction Mechanisms
The reactivity of 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride is largely determined by its functional groups and electronic structure.
Nucleophilic Substitution Reactions
The chloromethyl group serves as an excellent leaving group in nucleophilic substitution reactions. Various nucleophiles such as amines, thiols, and alcohols can displace the chloride to form new derivatives. This reactivity makes the compound valuable as a building block in medicinal chemistry and organic synthesis .
Similar to what has been observed with related compounds, the chloromethyl group can undergo substitution with nucleophiles such as sodium azide, potassium thiocyanate, and primary amines. These reactions typically proceed in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .
Applications in Medicinal Chemistry and Drug Discovery
3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride and related compounds have attracted significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
Biological Activity Profile
Compounds with similar structural features to 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride have demonstrated various biological activities, particularly in anticancer research.
Research on related chloromethyl-substituted quinazoline derivatives has shown promising anticancer activity. For instance, certain 4-anilinoquinazoline derivatives with chloromethyl substitutions exhibited significant inhibitory effects against cancer cell lines, with IC50 values ranging from 12.4 to 20 μM against HCT-116 cells .
Mechanism of Action
The potential biological activity of 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride may be attributed to several mechanisms:
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The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting enzyme activity
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The quinoline scaffold can interact with DNA through intercalation or groove binding
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The compound may act as an alkylating agent, modifying cellular macromolecules
Structure-Activity Relationships
Structure-activity relationship studies of related compounds suggest that the positioning of the chloromethyl group is critical for biological activity. The chloromethyl group at the 2-position of quinoline or quinazoline rings has been associated with enhanced anticancer properties .
Comparison with Structurally Related Compounds
Understanding the similarities and differences between 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride and related compounds provides valuable insights into its potential applications and properties.
Structural Analogs
Several structural analogs of 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride have been reported in the literature:
Table 3: Structural Analogs and Their Properties
Comparative Reactivity
The presence of both the chloromethyl group and the 3-chloro substituent in 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride distinguishes it from many related compounds. This unique combination of substituents is expected to influence its reactivity and potential biological activity:
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The chloromethyl group provides a reactive site for nucleophilic substitution
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The additional chlorine at the 3-position affects the electron distribution in the quinoline ring
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The hydrochloride salt formation enhances water solubility compared to the free base
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